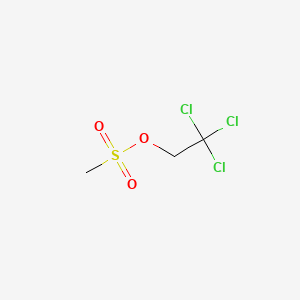
Ethanol, 2,2,2-trichloro-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is an organic compound with the molecular formula C3H5Cl3O3S. It is a colorless liquid that has been used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane can be synthesized through the chlorination of 2-methylsulfonyloxy-ethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves large-scale chlorination processes. The raw materials are fed into a reactor where they are exposed to chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2-methylsulfonyloxy-ethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can be reduced to form simpler compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted ethane derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include simpler hydrocarbons and alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2-methylsulfonyloxy-ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in studies involving the effects of chlorinated compounds on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-trichloro-2-methylsulfonyloxy-ethane involves its interaction with molecular targets in biological systems. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This interaction can lead to various biological effects, including cytotoxicity and mutagenicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms attached to an ethane backbone.
1,1,2-Trichloroethane: Another isomer with a different arrangement of chlorine atoms.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar chlorinated structure.
Uniqueness
1,1,1-Trichloro-2-methylsulfonyloxy-ethane is unique due to the presence of the methylsulfonyloxy group, which imparts different chemical properties compared to other trichloroethane derivatives. This functional group allows for specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
57392-58-2 |
|---|---|
Molekularformel |
C3H5Cl3O3S |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl methanesulfonate |
InChI |
InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 |
InChI-Schlüssel |
WSOBLQNNNMEZAF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















